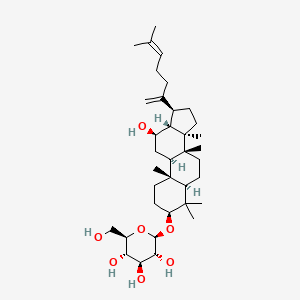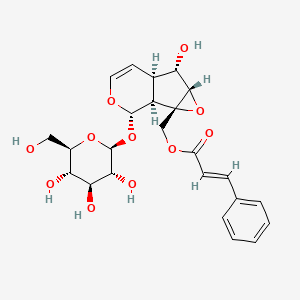![molecular formula C34H47NO10 B600488 [(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 4491-19-4](/img/structure/B600488.png)
[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indaconitine is a natural product . It is a diterpenoid alkaloid derived from the Aconitum species . The IUPAC name of Indaconitine is (1α,3α,6α,14α,16β)-8-(acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate .
Molecular Structure Analysis
Indaconitine has a molecular formula of C34H47NO10 . It has a molecular weight of 629.738 Da and a mono-isotopic mass of 629.320007 Da . It has 13 of 14 defined stereocenters .Chemical Reactions Analysis
The transformation pathways of Indaconitine in the sand frying process have been studied . It was found that there might be at least two transformation pathways: (1) the acetoxyl group at C-8 of Indaconitine was firstly hydrolyzed to a hydroxyl group to get 14-benzoylpseudaconine, and then, a double bond at C-8/C-15 was introduced via further dehydration to convert into mithaconitine .Physical And Chemical Properties Analysis
Indaconitine has a density of 1.3±0.1 g/cm3 . Its boiling point is 692.8±55.0 °C at 760 mmHg . The vapor pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 106.6±3.0 kJ/mol . The flash point is 372.8±31.5 °C . The index of refraction is 1.603 . The molar refractivity is 161.6±0.4 cm3 .Scientific Research Applications
Pharmacokinetics and Bioavailability : A study developed an ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method to measure concentrations of indaconitine in mouse blood. This method was used to understand the pharmacokinetics of indaconitine, indicating its bioavailability after oral and intravenous administration (Yu et al., 2021).
Molecular Structure Analysis : The crystal structure of indaconitine hemiacetonitrile solvate was analyzed, providing insights into its molecular dimensions and stability mechanisms. This study is vital for understanding the chemical properties of indaconitine (Parvez et al., 1999).
Transformation and Cardiotoxicity : Research investigated the transformation pathways of indaconitine in the sand frying process, its cardiotoxicity, and the anti-arrhythmic activity of its transformed products. This study is significant for evaluating the potential of indaconitine-derived products as anti-arrhythmic drugs (Wang et al., 2022).
Pharmacology of Indaconitine : A historical study on the pharmacology of indaconitine, extracted from Indian aconite, provided early insights into its physiological actions, forming a basis for further research on this alkaloid (Cash & Dunstan, 1905).
Safety and Hazards
Indaconitine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Indaconitine, a diterpenoid alkaloid found in the genus Aconitum, primarily targets the central nervous system . It has been shown to exhibit dose-dependent analgesic action through the central nervous system .
Mode of Action
It is presumed to involve the central nervous system . The compound interacts with its targets, leading to changes that result in its analgesic and anti-inflammatory activities .
Biochemical Pathways
The transformation pathways of Indaconitine have been investigated in various processes such as boiling, steaming, and sand frying . These processes lead to the formation of different compounds, indicating that multiple biochemical pathways are affected by Indaconitine .
Pharmacokinetics
A study on the pharmacokinetics of Indaconitine in mice revealed that the compound was administered orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of Indaconitine was found to be 25.8% . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of Indaconitine’s action are primarily observed in its analgesic and anti-inflammatory activities . .
Action Environment
The action, efficacy, and stability of Indaconitine can be influenced by various environmental factors. For instance, the transformation pathways of Indaconitine can vary depending on the process used (e.g., boiling, steaming, sand frying), suggesting that the compound’s action can be influenced by the processing environment .
Biochemical Analysis
Biochemical Properties
Indaconitine is part of the C19 and C20-diterpenoid alkaloids, a dynamic group of compounds found in various species across the Aconitum genus . These alkaloids have been reported to possess significant pharmacological properties and interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that Aconitum alkaloids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
A study has reported the pharmacokinetics of Indaconitine in mice after oral and intravenous administration
properties
| { "Design of the Synthesis Pathway": "The synthesis of Indaconitine can be achieved through a multi-step process involving several key reactions. The overall strategy involves the construction of the key carbon-carbon bonds and functionalization of the indole and aconitine moieties.", "Starting Materials": [ "3-indolylacetonitrile", "benzaldehyde", "ethyl acetoacetate", "acrolein", "aconitine" ], "Reaction": [ "Step 1: Condensation of 3-indolylacetonitrile with benzaldehyde to form 3-(2-benzylideneindolin-3-yl)acetonitrile", "Step 2: Alkylation of 3-(2-benzylideneindolin-3-yl)acetonitrile with ethyl acetoacetate to form 3-(2-benzylideneindolin-3-yl)-2-ethylbutanoic acid ethyl ester", "Step 3: Cyclization of 3-(2-benzylideneindolin-3-yl)-2-ethylbutanoic acid ethyl ester with acrolein to form 3-(2-benzylideneindolin-3-yl)-2-ethyl-4,5-dihydrofuran-2-carboxylic acid ethyl ester", "Step 4: Hydrolysis of the ethyl ester group to form 3-(2-benzylideneindolin-3-yl)-2-ethyl-4,5-dihydrofuran-2-carboxylic acid", "Step 5: Condensation of 3-(2-benzylideneindolin-3-yl)-2-ethyl-4,5-dihydrofuran-2-carboxylic acid with aconitine to form Indaconitine" ] } | |
CAS RN |
4491-19-4 |
Molecular Formula |
C34H47NO10 |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29?,31+,32+,33-,34?/m1/s1 |
InChI Key |
PHDZNMWTZQPAEW-LXEXWYGISA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
synonyms |
8-Acetyl ludaconitine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



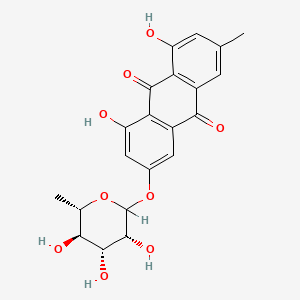
![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
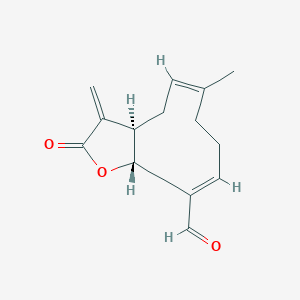
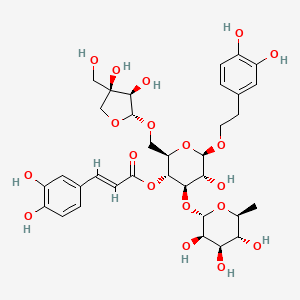
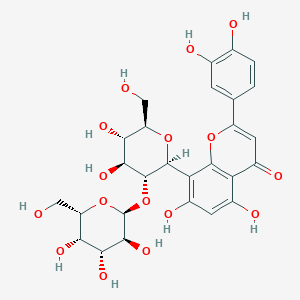

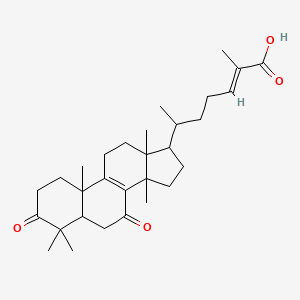
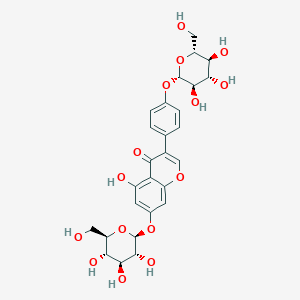
![2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B600424.png)
